
O-Desmethyl Carvedilol β-D-Glucuronide
Structure
3D Structure
Propiedades
Número CAS |
142227-50-7 |
---|---|
Fórmula molecular |
C29H32N2O10 |
Peso molecular |
568.6 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[2-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C29H32N2O10/c32-16(15-39-22-11-5-8-19-23(22)17-6-1-2-7-18(17)31-19)14-30-12-13-38-20-9-3-4-10-21(20)40-29-26(35)24(33)25(34)27(41-29)28(36)37/h1-11,16,24-27,29-35H,12-15H2,(H,36,37)/t16?,24-,25-,26+,27-,29+/m0/s1 |
Clave InChI |
FOAUGBVKSVDCOW-YOQQQZIXSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4OC5C(C(C(C(O5)C(=O)O)O)O)O)O |
Sinónimos |
2-[2-[[3-(9H-Carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenyl β-D-Glucopyranosiduronic Acid |
Origen del producto |
United States |
Descripción
Contextualization within Carvedilol (B1668590) Metabolic Pathways
The metabolic journey of carvedilol is complex, involving several enzymatic pathways that lead to various metabolites. clinpgx.org Carvedilol is primarily metabolized through aromatic ring oxidation and glucuronidation. fda.gov The formation of O-Desmethyl Carvedilol β-D-Glucuronide begins after a Phase I metabolic reaction.
Initially, carvedilol undergoes demethylation to form its active metabolite, O-desmethylcarvedilol. clinpgx.orgnih.gov This initial step is catalyzed by several cytochrome P450 (CYP) enzymes. drugbank.comclinpgx.orgpharmgkb.org Following this Phase I modification, the newly formed hydroxyl group on the O-desmethylcarvedilol molecule becomes a target for Phase II conjugation. drugbank.comfda.govnih.gov Specifically, it undergoes glucuronidation to form the final compound, this compound. This sequential metabolism highlights the coordinated action of different enzyme systems in processing xenobiotics. fda.gov
Table 1: Key Enzymes in the Formation Pathway of this compound
Metabolic Phase | Reaction | Precursor Compound | Resulting Compound | Key Enzymes Involved |
Phase I | Demethylation | Carvedilol | O-Desmethylcarvedilol | CYP1A2, CYP2C9, CYP2D6, CYP2E1 drugbank.comclinpgx.orgpharmgkb.org |
Phase II | Glucuronidation | O-Desmethylcarvedilol | This compound | UDP-glucuronosyltransferases (UGTs) drugbank.comfda.gov |
Significance as a Glucuronide Conjugate in Xenobiotic Disposition
The conversion of O-desmethylcarvedilol to its glucuronide conjugate is of paramount importance for the disposition of the drug. Xenobiotic disposition refers to the processes of absorption, distribution, metabolism, and excretion of foreign compounds. Glucuronide conjugates are typically pharmacologically inactive and significantly more water-soluble than their parent compounds. nih.govfrontiersin.org
This enhanced hydrophilicity is a critical factor that facilitates the elimination of the metabolite from the body. nih.govjove.com Due to their increased polarity and negative charge, glucuronides like this compound have limited ability to passively diffuse across cellular membranes. frontiersin.orgnih.gov Consequently, their movement into and out of cells, and ultimately into urine and bile for excretion, is heavily reliant on a suite of specialized transport proteins. frontiersin.orgresearchgate.net These transporters, including organic anion transporters (OATs), multidrug resistance-associated proteins (MRPs), and breast cancer resistance protein (BCRP), actively mediate the efflux of these conjugates, playing a vital role in their clearance. frontiersin.orgresearchgate.net The formation of this glucuronide is therefore a definitive step towards detoxification and removal of the carvedilol metabolite. nih.govxcode.life
Overview of Glucuronidation as a Phase II Metabolic Process
Glucuronidation is the most prevalent Phase II metabolic reaction in mammals, responsible for the metabolism and elimination of a vast array of substances, including approximately 40-70% of clinically used drugs. xcode.lifenumberanalytics.com This process, also known as a conjugation reaction, involves the covalent attachment of a hydrophilic molecule to a drug or its metabolite. numberanalytics.com
The reaction is catalyzed by a superfamily of enzymes called UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of liver cells, though they are present in other tissues as well. hyphadiscovery.comyoutube.com UGTs facilitate the transfer of a glucuronic acid moiety from a high-energy co-factor, UDP-glucuronic acid (UDPGA), to a substrate containing a suitable functional group (e.g., hydroxyl, carboxyl, amine, or thiol). jove.comhyphadiscovery.com
The resulting glucuronide conjugate is significantly more polar and water-soluble than the original molecule. jove.comnumberanalytics.com This transformation generally renders the compound pharmacologically inactive and facilitates its rapid excretion from the body via the kidneys (into urine) or the liver (into bile). nih.govsigmaaldrich.com In the case of O-desmethylcarvedilol, the hydroxyl group serves as the attachment point for glucuronic acid, resulting in the formation of an O-glucuronide. jove.com This process is a crucial defense mechanism, protecting the body from the accumulation of potentially harmful foreign substances. nih.gov
Enzymology and Biotransformation Pathways of O Desmethyl Carvedilol β D Glucuronide Formation
Precursor Metabolite: Formation of O-Desmethyl Carvedilol (B1668590)
The initial step in the pathway leading to O-Desmethyl Carvedilol β-D-Glucuronide is the O-demethylation of carvedilol to its active metabolite, O-desmethyl carvedilol. clinpgx.org This reaction is primarily catalyzed by specific cytochrome P450 (CYP) enzymes in the liver.
Identification of Cytochrome P450 (CYP) Isoforms in O-Demethylation
Several cytochrome P450 isoforms have been identified as being involved in the O-demethylation of carvedilol. In vitro studies with human liver microsomes have shown that CYP2C9 is the primary enzyme responsible for the formation of O-desmethylcarvedilol. clinpgx.orgnih.gov However, the detection of O-desmethylcarvedilol in individuals who are poor metabolizers for CYP2C9 suggests that other CYP enzymes also contribute to this metabolic pathway. clinpgx.org
Further research has implicated the involvement of CYP2D6, CYP1A2, and CYP2E1 in the formation of O-desmethylcarvedilol in human liver microsomes. clinpgx.orgpharmgkb.org The FDA notes that while CYP2D6 is a major enzyme in the hydroxylation of carvedilol, CYP2C9 is of primary importance in the O-demethylation pathway of the S(-)-enantiomer of carvedilol. nih.gov
Table 1: Cytochrome P450 Isoforms Involved in Carvedilol O-Demethylation
Enzyme | Primary/Contributing Role | Reference |
CYP2C9 | Primary | clinpgx.orgnih.gov |
CYP2D6 | Contributing | clinpgx.orgpharmgkb.org |
CYP1A2 | Contributing | clinpgx.orgpharmgkb.org |
CYP2E1 | Contributing | clinpgx.orgpharmgkb.org |
CYP3A4 | Minor Contribution | tandfonline.com |
CYP2C19 | Minor Contribution | nih.gov |
Glucuronidation of O-Desmethyl Carvedilol
Following its formation, O-desmethyl carvedilol undergoes a phase II metabolic reaction known as glucuronidation. This process involves the covalent attachment of glucuronic acid to the metabolite, resulting in the formation of this compound. This conjugation reaction is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs).
Identification of UDP-Glucuronosyltransferase (UGT) Isoforms Catalyzing Formation
Research has identified UGT1A1, UGT2B4, and UGT2B7 as the primary isoforms responsible for the glucuronidation of the parent drug, carvedilol. clinpgx.orgnih.gov It is highly probable that these same UGT isoforms are also involved in the glucuronidation of its O-desmethyl metabolite.
Studies using recombinant UGT isoforms have helped to elucidate the specific contributions of these enzymes to carvedilol glucuronidation. It was observed that two distinct carvedilol glucuronides, G1 and G2, are formed in hepatic microsomes. nih.gov
UGT1A1 is primarily responsible for the formation of the G2 glucuronide. nih.gov
UGT2B7 is mainly involved in the formation of the G1 glucuronide. nih.gov
UGT2B4 has been shown to form both G1 and G2 glucuronides. nih.gov
These findings suggest a cooperative role for these three hepatic UGT isoforms in the metabolism of carvedilol and likely its metabolites.
Table 2: UGT Isoforms and their Role in Carvedilol Glucuronidation
UGT Isoform | Glucuronide Formed | Reference |
UGT1A1 | G2 | nih.gov |
UGT2B4 | G1 and G2 | nih.gov |
UGT2B7 | G1 | nih.gov |
Stereoselectivity in the Glucuronidation Process of Carvedilol Metabolites (in vitro)
The glucuronidation of carvedilol has been shown to be a stereoselective process, with different preferences for the R- and S-enantiomers observed in different tissues. nih.gov In human liver microsomes, the glucuronidation of S-carvedilol is favored over R-carvedilol at all tested substrate concentrations. nih.govkarger.com
Conversely, in human intestinal microsomes, the stereoselectivity is concentration-dependent. At lower substrate concentrations (≤100 µmol/l), S-glucuronidation is higher than R-glucuronidation. nih.govkarger.com However, at higher concentrations (≥200 µmol/l), this preference is reversed, with R-glucuronidation becoming more prominent than S-glucuronidation. nih.govkarger.com This difference in stereoselectivity between liver and intestinal microsomes is attributed to the tissue-specific expression of the UGT isoforms involved in carvedilol glucuronidation. nih.gov
While these studies focus on the parent drug, it is plausible that the glucuronidation of its metabolites, such as O-desmethyl carvedilol, also exhibits stereoselectivity.
Enzymatic Reaction Kinetics and Characterization (in vitro)
The kinetics of carvedilol glucuronidation have been investigated in human liver microsomes. For the formation of the two main glucuronides, G1 and G2, the following kinetic parameters have been determined:
For G1: The Michaelis-Menten constant (Km) was found to be 26.6 µM, and the maximum reaction velocity (Vmax) was 106 pmol/min/mg protein. nih.gov
For G2: The Km was 46.0 µM, and the Vmax was 44.5 pmol/min/mg protein. nih.gov
The Km values for the individual recombinant UGT isoforms (UGT1A1, UGT2B4, and UGT2B7) were comparable to those observed in liver microsomes, ranging from 22.1 to 55.1 µM. nih.gov However, the Vmax values for the recombinant enzymes were lower, in the range of 3.33 to 7.88 pmol/min/mg protein. nih.gov
In studies with Chinese liver microsomes, the kinetics for the glucuronidation of carvedilol enantiomers were also determined. The Km and Vmax for (S)-carvedilol were (118±44) µmol/L and (2500±833) pmol/(min·mg protein), respectively. For (R)-carvedilol, the Km and Vmax were (24±7) µmol/L and (953±399) pmol/(min·mg protein), respectively, indicating a significant stereoselective glucuronidation favoring the S-isomer. nih.gov
Table 3: Kinetic Parameters of Carvedilol Glucuronidation in Human Liver Microsomes
Glucuronide | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
G1 | 26.6 | 106 | nih.gov |
G2 | 46.0 | 44.5 | nih.gov |
Modulation of UGT Activity by Endogenous Factors (e.g., Protein Binding in in vitro systems)
The influence of endogenous factors, such as plasma protein binding, on the enzymatic activity of UGTs is a critical aspect of understanding a drug's metabolic profile. In in vitro systems, the unbound fraction of a substrate is what is available for metabolism by enzymes like UGTs. Therefore, the extent of protein binding can significantly modulate the rate of glucuronide formation.
However, specific studies detailing the impact of protein binding on the glucuronidation of O-desmethyl carvedilol are absent from the current body of scientific literature. While the general principle holds that high protein binding would reduce the available concentration of O-desmethyl carvedilol for UGT-mediated conjugation, no experimental data exists to quantify this effect for this specific metabolite.
For context, studies on the parent drug, carvedilol, have shown that its binding to plasma proteins is a factor in its metabolism, and that this binding can be influenced by other drugs, thereby altering the rate of glucuronidation. It is plausible that similar mechanisms would apply to its metabolites, but dedicated research is required for confirmation.
Effects of Enzyme Inducers and Inhibitors on Formation (in vitro)
The activity of UGT enzymes can be altered by the presence of inducers, which increase enzyme expression, or inhibitors, which block enzyme activity. Identifying such compounds is crucial for predicting potential drug-drug interactions.
As with other aspects of its metabolism, there is no specific in vitro data available that identifies inducers or inhibitors of the UGT isoforms responsible for forming this compound. Research has not yet focused on screening compounds for their potential to modulate this specific metabolic pathway. General UGT inhibitors are known, but their specific effect on the glucuronidation of O-desmethyl carvedilol has not been reported.
Data Table: In Vitro Modulators of this compound Formation
No data is available in the scientific literature.
Disposition of O Desmethyl Carvedilol β D Glucuronide in Preclinical Models and in Vitro Systems
Formation and Excretion Pathways in Animal Models (e.g., Biliary Excretion)
In preclinical animal models, the formation of O-Desmethyl Carvedilol (B1668590) β-D-Glucuronide is preceded by the O-desmethylation of carvedilol. This initial step has been identified as a minor metabolic route in species such as dogs, rats, and mice. capes.gov.br The primary metabolic pathways for carvedilol in these animals involve hydroxylation of the carbazolyl or phenyl ring, followed by extensive glucuronidation, or direct glucuronidation of the parent molecule. mdpi.com
Once formed, the excretion of carvedilol metabolites is predominantly through the bile. mdpi.com In rats, after oral administration of radiolabelled carvedilol, approximately 85% of the dose is recovered in the bile, indicating that biliary secretion is the main elimination pathway for its metabolites. pharmgkb.org Studies specifically identifying the biliary metabolites in rats have characterized the major ones as 1-hydroxycarvedilol (B1680800) O-glucuronide and 8-hydroxycarvedilol (B193023) O-glucuronide. pharmgkb.org While the excretion of O-Desmethyl Carvedilol β-D-Glucuronide itself has not been separately quantified, it is expected to follow the same primary route of biliary excretion as other carvedilol glucuronides due to its nature as a phase II conjugate. mdpi.compharmgkb.org
The disposition in rats shows stereoselectivity; administration of R(+)-carvedilol leads to a higher excretion of 1-hydroxycarvedilol O-glucuronide, whereas S(-)-carvedilol administration results in more 8-hydroxycarvedilol O-glucuronide being excreted in the bile. pharmgkb.org
In Vitro Studies on Glucuronide Formation and Stability (e.g., in Liver Microsomes, Recombinant UGTs)
The enzymatic formation of this compound is a two-step metabolic process investigated through in vitro systems.
Step 1: Formation of O-Desmethyl Carvedilol The initial O-demethylation of carvedilol is a phase I reaction catalyzed by cytochrome P450 (CYP) enzymes. In vitro studies using human liver microsomes have identified CYP2C9 as the primary enzyme responsible for the formation of O-desmethyl carvedilol. nih.gov
Step 2: Glucuronidation of O-Desmethyl Carvedilol The subsequent conjugation of the O-desmethyl carvedilol metabolite with glucuronic acid is a phase II reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. While direct studies on the glucuronidation of the O-desmethyl metabolite are not prominent, extensive research on the glucuronidation of the parent carvedilol molecule provides insight into the UGT isoforms involved. These studies, using human liver microsomes and recombinant UGTs, have shown that carvedilol itself is a substrate for several UGT enzymes. nih.govnih.gov
Specifically, UGT1A1, UGT2B4, and UGT2B7 are the key isoforms involved in carvedilol glucuronidation. nih.gov It is highly probable that these same enzymes are responsible for the glucuronidation of its phase I metabolites, including O-desmethyl carvedilol. In these in vitro systems, two distinct carvedilol glucuronides, designated G1 and G2, have been observed. nih.gov Recombinant enzyme studies have further elucidated their formation:
UGT1A1 is responsible for the formation of G2. nih.gov
UGT2B7 catalyzes the formation of G1. nih.gov
UGT2B4 is capable of forming both G1 and G2. nih.gov
The kinetic parameters for the formation of these glucuronides have been determined in human liver microsomes and with recombinant enzymes, as detailed in the table below.
Table 1: Enzyme Kinetic Parameters for Carvedilol Glucuronidation
Enzyme Source | Glucuronide | Km (µM) | Vmax (pmol/min/mg protein) |
---|---|---|---|
Human Liver Microsomes | G1 | 26.6 | 106 |
Human Liver Microsomes | G2 | 46.0 | 44.5 |
Recombinant UGT1A1 | G2 | 55.1 | 3.33 |
Recombinant UGT2B4 | G1 | 22.1 | 7.88 |
Recombinant UGT2B4 | G2 | 22.8 | 7.35 |
Recombinant UGT2B7 | G1 | 27.2 | 7.64 |
Data sourced from a study on the involvement of human hepatic UGT isoforms in carvedilol glucuronidation. nih.gov
Species Differences in Carvedilol Glucuronidation
The primary metabolic pathways vary among species:
Rats: Exhibit the most straightforward metabolic profile, where the main pathway is hydroxylation on the carbazole (B46965) ring, followed by glucuronidation. mdpi.com
Dogs: The major metabolic routes are direct glucuronidation of the parent carvedilol and hydroxylation of the carbazole ring with subsequent glucuronidation. mdpi.com
Mice: Display the most varied and complex metabolic profile. Major pathways include direct glucuronidation of the parent compound, as well as hydroxylation of either the carbazole or the phenyl ring, followed by glucuronide conjugation. mdpi.com
These differences in phase I metabolism directly influence the quantity of O-desmethyl carvedilol produced, making its subsequent glucuronide a minor metabolite in all these species compared to glucuronides of the parent drug or its hydroxylated derivatives.
Influence of Genetic Polymorphisms on Enzymatic Formation of Carvedilol Metabolites (in vitro/mechanistic studies)
The formation of this compound can be influenced by genetic polymorphisms in the enzymes responsible for both its formation steps: CYP-mediated O-desmethylation and UGT-mediated glucuronidation.
The formation of the precursor, O-desmethyl carvedilol, is primarily catalyzed by CYP2C9. nih.gov Genetic variations in the CYP2C9 gene are known to alter enzyme activity and would therefore be expected to affect the rate and extent of O-desmethyl carvedilol formation.
More extensive research has been conducted on the impact of UGT polymorphisms on carvedilol metabolism. nih.govualberta.ca Studies have shown that genetic variants in UGT1A1 and UGT2B7 can significantly decrease the glucuronidation capacity for carvedilol. mdpi.comnih.gov
UGT1A1*6 (G71R): This polymorphism is associated with reduced metabolic activity. mdpi.comualberta.ca In vitro mechanistic studies using recombinant enzymes have demonstrated that the G71R mutation in UGT1A1 leads to a reduction in both the affinity (Km) and capacity (Vmax) of the enzyme. ualberta.ca
These polymorphisms in UGT enzymes, which are responsible for conjugating carvedilol and its metabolites, directly impact the formation of glucuronides. Therefore, individuals carrying these variant alleles would likely exhibit a reduced ability to form this compound from its precursor metabolite. nih.govualberta.ca
Pharmacological Relevance and Mechanistic Studies of O Desmethyl Carvedilol β D Glucuronide Non Clinical
Role as a Major Biotransformation Product of Carvedilol (B1668590)
The biotransformation of carvedilol is extensive, involving multiple Phase I and Phase II metabolic pathways. nih.govclinpgx.org One of the key initial steps is O-demethylation, a Phase I oxidative reaction. This process is primarily catalyzed by the cytochrome P450 enzyme CYP2C9, which converts the parent carvedilol molecule into its active metabolite, O-desmethylcarvedilol. clinpgx.orgkarger.com While other enzymes like CYP1A2, CYP2D6, and CYP2E1 may also contribute to this reaction, CYP2C9 is considered the principal catalyst. pharmgkb.org
Consideration of its Contribution to Overall Metabolite Profile in Non-Human Systems
Studies in non-human systems, including rats, dogs, and mice, indicate that the metabolic profile of carvedilol shows significant species-specific differences. nih.gov In these animal models, carvedilol is extensively metabolized, with biliary secretion being the predominant route of excretion. nih.gov
However, research indicates that the O-dealkylation pathway, which is the necessary first step to form O-Desmethyl Carvedilol β-D-Glucuronide, is a minor metabolic route in all three species studied (dogs, rats, and mice). nih.gov The primary metabolic pathways observed in these non-human systems involve hydroxylation of the carbazolyl or phenyl rings and direct glucuronidation of the parent carvedilol molecule, followed by conjugation of the hydroxylated metabolites. nih.govcapes.gov.br For example, in dogs, the major pathways are direct glucuronidation of carvedilol and hydroxylation of the carbazolyl ring with subsequent glucuronidation. nih.gov Rats exhibit a simpler profile where hydroxylation of the carbazolyl ring followed by glucuronidation is the primary route. nih.gov Mice show the most complex profile, where direct glucuronidation and hydroxylation at either ring system, followed by conjugation, are the main routes. nih.gov
Interactive Data Table: Major Carvedilol Metabolic Pathways in Non-Human Species
Species | Major Metabolic Pathways | O-Dealkylation Pathway Status | Primary Metabolite Types | Reference |
Dog | - Direct glucuronidation of parent drug- Carbazolyl ring hydroxylation + glucuronidation | Minor | - Carvedilol Glucuronide- Hydroxylated Glucuronides | nih.gov |
Rat | - Carbazolyl ring hydroxylation + glucuronidation | Minor | - Hydroxylated Glucuronides | nih.gov |
Mouse | - Direct glucuronidation of parent drug- Carbazolyl/phenyl ring hydroxylation + glucuronidation | Minor | - Carvedilol Glucuronide- Hydroxylated Glucuronides | nih.gov |
Comparison with Parent Carvedilol and Other Metabolites in terms of Metabolic Fate
The metabolic fate of carvedilol is characterized by several competing pathways that lead to a variety of metabolites. The formation of this compound represents one of several distinct metabolic routes.
Parent Carvedilol: The parent drug can be directly metabolized via a Phase II reaction to form Carvedilol Glucuronide . clinpgx.org This pathway is particularly prominent in dogs and mice. nih.gov In humans, the UGT1A1, UGT2B4, and UGT2B7 enzymes are responsible for this direct conjugation. clinpgx.org
Hydroxylated Metabolites: A major Phase I route for carvedilol is aromatic ring oxidation, primarily by the CYP2D6 enzyme, to produce 4'-hydroxyphenyl carvedilol and 5'-hydroxyphenyl carvedilol . clinpgx.orgkarger.com These hydroxylated metabolites, some of which retain pharmacological activity, subsequently undergo extensive glucuronidation. This pathway of hydroxylation followed by glucuronidation is a major metabolic fate in dogs, rats, and mice. nih.govcapes.gov.br
O-Desmethyl Metabolite: The third primary pathway begins with O-demethylation of the parent drug by CYP2C9 to form O-desmethylcarvedilol . clinpgx.orgkarger.com This metabolite, which possesses minor beta-blocking activity, is then conjugated to form This compound . clinpgx.org
Interactive Data Table: Comparative Metabolic Fates of Carvedilol
Initial Compound | Primary Metabolic Pathway | Key Enzymes | Resulting Metabolite(s) | Pathway Prominence (Non-Clinical) | Reference |
Carvedilol (Parent) | Direct Glucuronidation (Phase II) | UGT1A1, UGT2B4, UGT2B7 (Human) | Carvedilol Glucuronide | Major (in dogs, mice) | nih.govclinpgx.org |
Carvedilol (Parent) | Aromatic Hydroxylation (Phase I) -> Glucuronidation (Phase II) | CYP2D6, CYP1A2 | 4'-/5'-/8'-Hydroxyphenyl Carvedilol -> Hydroxylated Glucuronides | Major (in dogs, rats, mice) | nih.govclinpgx.orgcapes.gov.br |
Carvedilol (Parent) | O-Demethylation (Phase I) -> Glucuronidation (Phase II) | CYP2C9 | O-desmethylcarvedilol -> this compound | Minor | nih.govclinpgx.org |
Role of O Desmethyl Carvedilol β D Glucuronide in Drug Drug Interaction Studies Preclinical/in Vitro Focus
Modulation of Drug-Metabolizing Enzymes or Transporters by O-Desmethyl Carvedilol (B1668590) β-D-Glucuronide (in vitro)
The potential for drug metabolites to act as perpetrators in DDIs by inhibiting or inducing drug-metabolizing enzymes or transporters is an area of increasing regulatory and scientific interest. While extensive research has been conducted on the parent drug, carvedilol, direct in vitro studies specifically investigating the modulatory effects of its metabolite, O-Desmethyl Carvedilol β-D-Glucuronide, on drug-metabolizing enzymes and transporters are not extensively available in publicly accessible literature.
However, studies on the direct glucuronide of the parent drug, carvedilol β-D-glucuronide, offer some insight. Research involving the screening of 16 major drug glucuronides for time-dependent inhibition of nine major CYP enzymes found that carvedilol β-D-glucuronide exhibited weak time-dependent inhibition of CYP3A. In these detailed experiments, the parent drug, carvedilol, was identified as a more potent inhibitor of CYP3A.
The parent compound, carvedilol, has been shown to be an inhibitor of the P-glycoprotein (P-gp) transporter. nih.gov This has been demonstrated to lead to clinically relevant DDIs with P-gp substrates such as cyclosporine and digoxin. nih.gov Furthermore, in vitro studies have indicated that carvedilol can inhibit the uptake transporter SLCO1A2 (OATP1A2). nih.gov Given that glucuronide metabolites can sometimes retain or exhibit different inhibitory profiles compared to their parent compounds, the potential for this compound to interact with these and other transporters cannot be entirely ruled out without direct experimental evidence.
Due to the limited specific data on this compound, a data table for its modulation of drug-metabolizing enzymes or transporters cannot be provided at this time. Further in vitro research is required to fully characterize the DDI potential of this metabolite.
Influence of Co-administered Compounds on O-Desmethyl Carvedilol Glucuronidation
The formation of this compound is dependent on the activity of UDP-glucuronosyltransferase (UGT) enzymes. Co-administered drugs that inhibit or induce these enzymes can potentially alter the metabolic clearance of O-desmethyl carvedilol, leading to changes in its systemic exposure. While studies specifically examining the impact of co-administered compounds on the glucuronidation of O-desmethyl carvedilol are limited, research on the glucuronidation of the parent drug, carvedilol, provides valuable insights, as similar UGT enzymes are likely involved.
In vitro studies using rat liver microsomes have identified several commonly used drugs that can inhibit the glucuronidation of carvedilol. These findings suggest a potential for DDIs when carvedilol is co-administered with these agents, which may extend to the glucuronidation of its O-desmethyl metabolite.
Conversely, some compounds may enhance the glucuronidation of carvedilol. An in vitro study investigating the effect of amiodarone (B1667116) on carvedilol glucuronidation in human liver microsomes found that amiodarone increased the formation of carvedilol O-glucuronide. karger.com This enhancement was particularly pronounced for the R-enantiomer of carvedilol and was linked to an amiodarone-mediated alteration in protein binding in the incubation mixture. karger.com
The following table summarizes the in vitro inhibitory effects of various compounds on the glucuronidation of carvedilol, which may be indicative of potential interactions affecting the formation of this compound.
Inhibiting Compound | In Vitro System | Observed Effect on Carvedilol Glucuronidation |
Felodipine | Rat Liver Microsomes | Strong Inhibition |
Lacidipine | Rat Liver Microsomes | Strong Inhibition |
Nitrendipine | Rat Liver Microsomes | Strong Inhibition |
Simvastatin | Rat Liver Microsomes | Strong Inhibition |
Lovastatin | Rat Liver Microsomes | Strong Inhibition |
Amiodarone | Human Liver Microsomes | Enhancement of Glucuronidation |
It is important to note that these data pertain to the glucuronidation of the parent drug, carvedilol. Further studies are necessary to specifically quantify the impact of co-administered drugs on the glucuronidation of O-desmethyl carvedilol.
Future Directions in Research on O Desmethyl Carvedilol β D Glucuronide
Advancements in Quantitative Analytical Technologies for Metabolites
The accurate quantification of drug metabolites in complex biological matrices is fundamental to pharmacokinetic and metabolic research. While existing methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are effective, future research will benefit from emerging analytical technologies that offer enhanced sensitivity, speed, and comprehensiveness. nih.govijpsjournal.com
Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) has become a cornerstone for the analysis of carvedilol (B1668590) and its metabolites, offering rapid and sensitive quantification. nih.gov A UPLC-MS/MS method has been validated for the simultaneous determination of carvedilol and its primary metabolites, including O-desmethyl-carvedilol, in rat plasma with a run time of less than 6 minutes. nih.gov Future advancements will focus on further reducing sample volume and improving the lower limit of quantification (LLOQ), which is crucial for detecting trace levels of metabolites like O-Desmethyl Carvedilol β-D-Glucuronide. mui.ac.ir
High-Resolution Mass Spectrometry (HRMS), particularly Quadrupole Time-of-Flight (Q-TOF) MS, represents a significant leap forward. nih.gov Unlike traditional triple quadrupole MS, which targets specific mass transitions, HRMS provides accurate mass measurements, enabling the confident identification of unknown metabolites and the simultaneous quantification of a wide range of compounds without prior method development for each specific analyte. nih.gov The application of HRMS will facilitate more comprehensive metabolic profiling, potentially uncovering previously unidentified metabolic pathways related to carvedilol.
Innovations in sample preparation and chromatography, such as microfluidics and multidimensional chromatography (LCxLC), will also play a role. ijpsjournal.comijcrt.org These technologies promise higher throughput and superior separation of complex mixtures, which is essential when analyzing stereoisomers of glucuronide conjugates. ijcrt.org
Table 1: Comparison of Analytical Technologies for Metabolite Quantification
Technology | Principle | Advantages for Metabolite Analysis | Future Developments |
---|---|---|---|
HPLC-MS/MS | Chromatographic separation followed by mass-based detection and quantification using specific parent-daughter ion transitions. | High selectivity and sensitivity; well-established for routine quantitative analysis. researchgate.net | Faster separation columns; more sensitive detectors. |
UPLC-MS/MS | Uses smaller particle size columns (<2 µm) than HPLC for higher resolution, speed, and sensitivity. | Significant reduction in analysis time; improved separation efficiency for complex mixtures. nih.govwaters.com | Integration with automated sample preparation; enhanced data processing software. |
| LC-Q-TOF MS (HRMS) | Combines liquid chromatography with a high-resolution mass spectrometer that provides accurate mass measurements. | Enables identification of unknown metabolites; retrospective data analysis; high confidence in structural elucidation. nih.gov | Improved dynamic range; faster scan speeds; integration with ion mobility spectrometry for isomeric separation. nih.gov |
Deeper Elucidation of Stereoselective Glucuronidation Mechanisms
Carvedilol is administered as a racemic mixture of (R)- and (S)-enantiomers, which exhibit different pharmacological activities and metabolic fates. nih.gov The β-blocking activity resides primarily in the (S)-enantiomer, while both enantiomers contribute to α1-adrenergic blockade. nih.govtandfonline.com The metabolism of carvedilol, including both oxidation and subsequent glucuronidation, is stereoselective. nih.govnih.gov
Glucuronidation is a major metabolic pathway for carvedilol, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.govnih.gov Studies have identified UGT1A1, UGT2B4, and UGT2B7 as the key isoforms involved in the direct glucuronidation of the parent carvedilol molecule. nih.gov Research indicates that the glucuronidation of S-carvedilol is favored over R-carvedilol in human liver and intestinal microsomes. nih.govnih.gov However, less is known about the specific UGT isoforms responsible for the glucuronidation of its phase I metabolite, O-desmethyl carvedilol, and the stereochemical preferences in this secondary metabolic step.
Table 2: UGT Isoforms Involved in Carvedilol Glucuronidation
UGT Isoform | Role in Carvedilol Metabolism | Stereoselectivity | Research Gap for this compound |
---|---|---|---|
UGT1A1 | Catalyzes the formation of one of the two main carvedilol glucuronides (G2). nih.gov | Metabolizes both enantiomers; polymorphisms affect disposition. tandfonline.comnih.gov | Unknown contribution and stereoselectivity for O-desmethyl carvedilol glucuronidation. |
UGT2B4 | Catalyzes the formation of both main carvedilol glucuronides (G1 and G2). nih.gov | Shows preference for S-carvedilol; enantiomers can inhibit each other's glucuronidation. tandfonline.comnih.gov | Unknown contribution and stereoselectivity for O-desmethyl carvedilol glucuronidation. |
| UGT2B7 | Catalyzes the formation of one of the two main carvedilol glucuronides (G1). nih.gov | Shows a preference for S-carvedilol metabolism. tandfonline.com | Unknown contribution and stereoselectivity for O-desmethyl carvedilol glucuronidation. |
Development of Novel Preclinical In Vitro and In Vivo Models for Metabolite Disposition Studies
The translation of preclinical data to human clinical outcomes is a major challenge in drug development, often hampered by species differences in drug metabolism. nih.govpnas.org The development of more predictive preclinical models is essential for accurately studying the formation, distribution, and elimination of metabolites like this compound.
Novel In Vitro Models: Traditional in vitro models, such as liver microsomes and suspended hepatocytes, have limitations, including a short functional lifespan and a failure to fully replicate the complex architecture and cellular interactions of the human liver. nih.gov This can lead to an underprediction of metabolites formed by phase II conjugation. nih.gov The future lies in advanced in vitro systems:
3D Liver Spheroids and Organoids: These models involve the self-assembly of primary human hepatocytes into three-dimensional structures that better mimic the in vivo environment. They maintain metabolic competency for extended periods, allowing for the study of slowly formed metabolites and the interplay between phase I and phase II metabolism. nih.govnih.gov
Liver-on-a-Chip (Microphysiological Systems): These microfluidic devices culture liver cells in a more dynamic environment that recapitulates blood flow and tissue-to-tissue interfaces. criver.com They offer the potential for more accurate predictions of metabolic pathways and clearance.
Novel In Vivo Models: Standard animal models often fail to predict human drug metabolism due to differences in their cytochrome P450 and UGT enzyme repertoires. nih.govukri.org To overcome this, "humanized" mouse models are being developed and represent a significant future direction. pnas.orgnih.gov These models are created by knocking out key mouse drug-metabolizing enzyme genes and replacing them with their human counterparts. nih.govghdiscoverycollaboratory.org For instance, the "8HUM" mouse model has had 33 murine CYPs replaced with six major human CYPs and key transcription factors, resulting in pharmacokinetic and metabolite profiles that are much more aligned with clinical observations. pnas.orgukri.orgghdiscoverycollaboratory.org The development of mice humanized for relevant UGT enzymes (like UGT1A1, UGT2B4, and UGT2B7) will be invaluable for studying the in vivo disposition of glucuronide conjugates, including the stereoselective formation of this compound. nih.gov
Table 3: Comparison of Preclinical Models for Metabolite Disposition Studies
Model Type | Description | Limitations | Future Advancements |
---|---|---|---|
Traditional In Vitro (e.g., Microsomes, Hepatocyte Suspensions) | Subcellular fractions or isolated cells used to assess metabolic pathways. nih.gov | Short viability; loss of specific enzyme activities; poor prediction of phase II metabolites. nih.gov | N/A |
3D In Vitro Models (e.g., Spheroids, Organoids) | Self-assembled 3D cell cultures that mimic organ structure and function. nih.gov | Can be complex to establish and maintain; throughput may be limited. | Integration into microfluidic "on-a-chip" systems; co-cultures with other cell types (e.g., immune cells). criver.com |
Traditional In Vivo (e.g., Rat, Mouse) | Standard laboratory animals used for pharmacokinetic and efficacy studies. youtube.com | Significant species differences in drug-metabolizing enzymes lead to poor prediction of human metabolism. nih.govpnas.org | N/A |
| Humanized In Vivo Models | Genetically modified animals (typically mice) expressing human drug-metabolizing enzymes. nih.govghdiscoverycollaboratory.org | Can be expensive to develop and maintain; may not fully replicate human physiology. frontiersin.org | Expansion of humanized genes to include more UGTs and drug transporters; development of humanized disease models. ukri.org |
Q & A
Q. How is O-Desmethyl Carvedilol β-D-Glucuronide synthesized and characterized in laboratory settings?
this compound is synthesized via glucuronidation of carvedilol metabolites, typically using enzymatic methods (e.g., UDP-glucuronosyltransferases) or chemical conjugation. Characterization involves high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns, as well as nuclear magnetic resonance (NMR) to verify the glucuronide linkage and stereochemistry. For example, HRMS analysis of its protonated molecular ion ([MH⁺]) reveals a mass increase of 176.0321 Da (C₆H₈O₆) compared to the parent compound, confirming glucuronidation . NMR analysis of similar glucuronides (e.g., kaempferol-7-O-β-D-glucuronide) demonstrates characteristic shifts for the β-D-glucuronic acid moiety .
Q. What analytical methods are used for initial identification of this compound in biological matrices?
Reversed-phase HPLC coupled with tandem mass spectrometry (HPLC/MS/MS) is the primary method. Negative ion mode electrospray ionization (ESI) is employed due to the acidic glucuronic acid group. Diagnostic product ions (e.g., m/z 453.0770 and 359.0350 for this compound) are monitored to confirm identity. Isotopic patterns (e.g., chlorine isotopes in HSiCl₃ adducts) further validate structural assignments . For quantification, validated HPLC protocols with UV or fluorescence detection are used, ensuring sensitivity and specificity for trace levels in plasma or urine .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Key protocols include:
- Personal protective equipment (PPE): Gloves, lab coats, and eye protection to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of aerosols or dust .
- Storage: Refrigerated conditions (as per Certificate of Analysis) in tightly sealed containers to prevent hydrolysis or degradation .
- Spill management: Avoid dust generation; use non-sparking tools for cleanup .
Advanced Research Questions
Q. How can isomeric O- and N-glucuronides of carvedilol metabolites be differentiated using advanced MS techniques?
Ion/molecule reaction MS with HSiCl₃ is a robust method. O-Glucuronides form [M − H + HSiCl₃ − HCl]⁻ ions, while N-glucuronides produce [M − H + HSiCl₃ − 2HCl]⁻. For example, carvedilol O-β-D-glucuronide generates m/z 359.0350, whereas N′-β-D-glucuronide yields distinct fragments. HPLC resolution may fail to separate isomers, but reactive MS workflows resolve them unambiguously .
Q. What role do cytochrome P450 (CYP) enzymes play in the metabolic pathway of this compound?
CYP2D6 is the primary enzyme responsible for O-demethylation of carvedilol, forming the O-desmethyl precursor. Subsequent glucuronidation by UDP-glucuronosyltransferases (UGTs) produces the β-D-glucuronide conjugate. Competitive inhibition studies with CYP3A4/5 inhibitors (e.g., ketoconazole) can elucidate metabolic contributions .
Q. How can population pharmacokinetic (PK) modeling optimize the quantification of this compound in heterogeneous cohorts?
Population PK models integrate covariates (e.g., renal/hepatic function, CYP2D6 polymorphisms) to predict inter-individual variability. Bayesian analysis is used to refine parameter estimates from sparse sampling data. Validation requires robust HPLC assays with ≤15% coefficient of variation for accuracy and precision .
Q. What challenges arise in detecting trace levels of this compound due to matrix effects or hydrolysis?
- Matrix effects: Ion suppression in biological samples (e.g., plasma) is mitigated using stable isotope-labeled internal standards (e.g., Carvedilol-D3 N-β-D-Glucuronide) .
- Hydrolysis: Acidic conditions during sample preparation can hydrolyze N-glucuronides to free glucuronic acid, necessitating pH-controlled extraction (pH 6–7) .
Q. How does stereochemistry influence the pharmacokinetics and clearance of this compound?
Carvedilol is a racemic mixture, and its glucuronides exhibit diastereomer-specific kinetics. Chiral HPLC separates enantiomers (e.g., elution at 29.2 vs. 30.8 min for R- and S-forms), revealing differences in renal clearance and plasma half-life. Diastereomers may also vary in susceptibility to enzymatic hydrolysis .
Q. What are the implications of glucuronide hydrolysis in interpreting in vivo data for this compound?
Hydrolysis by β-glucuronidases (e.g., in gut microbiota) can regenerate the active O-desmethyl carvedilol, complicating PK/PD models. Stability studies under physiological pH (1.2–7.4) and enzyme-rich conditions are critical to assess reversion rates .
Methodological Tables
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.